奥司他韦

概述

描述

Oseltamivir, marketed under the brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and influenza B, the viruses that cause the flu . It is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .

作用机制

Target of Action

Oseltamivir, marketed as Tamiflu, is an antiviral medication primarily targeting the influenza viruses A and B . The primary target of oseltamivir is the viral neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the release of new virus particles from infected host cells .

Mode of Action

Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby suppressing viral replication and infectivity . It’s worth noting that oseltamivir is a competitive inhibitor of influenza neuraminidase .

Biochemical Pathways

Oseltamivir is ingested in the form of a prodrug, oseltamivir phosphate, which is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . This active metabolite then inhibits influenza A and B neuraminidases . The inhibition of neuraminidase prevents the release of progeny virions from infected host cells, thereby reducing viral replication .

Pharmacokinetics

Oseltamivir has a high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile means that oseltamivir is suitable for use in diverse patient populations, including young children, elderly patients, various ethnic groups, and those with renal or hepatic impairment .

Result of Action

The use of oseltamivir can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications, including pneumonia and respiratory failure . The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .

Action Environment

The effectiveness of oseltamivir can be influenced by environmental factors. For instance, oseltamivir-resistant strains of influenza have emerged, posing a challenge to the drug’s efficacy . Additionally, the continuous release and persistence of oseltamivir in the environment, even at trace concentrations, has become an emerging environmental problem which may impose toxicity to the organisms present in the surroundings .

科学研究应用

Oseltamivir has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of chiral synthesis and biocatalysis.

Biology: Studied for its interactions with viral proteins and its role in inhibiting viral replication.

Medicine: Widely used in the treatment and prevention of influenza.

Industry: Employed in the large-scale production of antiviral medications.

生化分析

Biochemical Properties

Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This enzyme cleaves the sialic acid which is found on glycoproteins on the surface of human cells that helps new virions to exit the cell . By inhibiting this enzyme, oseltamivir prevents budding from the host cell, viral replication, and infectivity .

Cellular Effects

Oseltamivir has been shown to have significant impact on virological parameters. It can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure) . Its effectiveness decreases significantly after 48 hours of the onset of influenza symptoms .

Molecular Mechanism

Oseltamivir is a competitive inhibitor of influenza’s neuraminidase enzyme . It binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell . This inhibits the release of new virus particles from the host cell, thereby limiting the spread of the virus .

Temporal Effects in Laboratory Settings

Oseltamivir has been shown to have a predictable linear pharmacokinetic profile . The clinical benefit of use of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .

Dosage Effects in Animal Models

In animal models, oseltamivir has been shown to have a significant impact on virological parameters. The in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing .

Metabolic Pathways

Oseltamivir is a prodrug that is rapidly metabolized by hepatic carboxylesterase 1 (CES1) into its active metabolite, oseltamivir carboxylate (OC) . This reaction releases the active metabolite, which is a potent neuraminidase inhibitor that inhibits the influenza virus .

Transport and Distribution

Oseltamivir is systemically distributed to infection sites at concentrations sufficient to inhibit a range of influenza virus neuraminidases . The clearance of oseltamivir carboxylate was found to be 15.8 l/hour, lower than the reported mean value of 21.5 l/hour in healthy adults .

Subcellular Localization

The major subcellular localizations of oseltamivir are the cytosol and plasma membranes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of oseltamivir is complex due to its three contiguous chiral centers. One of the initial scalable routes to oseltamivir started from shikimic acid, a natural product . The process involves multiple steps, including protection and deprotection of functional groups, formation of the cyclohexene ring, and introduction of the amino and acetamido groups .

Industrial Production Methods

Industrial production of oseltamivir often involves biocatalytic methods due to their mild, highly selective, and environmentally benign nature . For example, the use of enzymes in the asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates are common . Another method involves the use of organic solvents and catalysts like Lindlar catalyst under specific conditions to achieve high yields .

化学反应分析

Types of Reactions

Oseltamivir undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the azido group to an amino group.

Substitution: Introduction of functional groups like acetamido and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Lindlar catalyst, and organic solvents like methanol and acetone . Reaction conditions often involve specific temperatures and pressures to ensure high yields and purity .

Major Products

The major products formed from these reactions include oseltamivir carboxylate, which is the active metabolite of oseltamivir .

相似化合物的比较

Similar Compounds

Zanamivir: Another neuraminidase inhibitor used to treat influenza.

Laninamivir: A long-acting neuraminidase inhibitor.

Peramivir: An intravenous neuraminidase inhibitor.

Uniqueness

Oseltamivir is unique due to its oral bioavailability and its ability to be used both for treatment and prevention of influenza . Unlike zanamivir, which is inhaled, oseltamivir can be taken orally, making it more convenient for patients . Additionally, its prodrug nature allows for efficient conversion to its active form in the body .

生物活性

3-Butoxypropylamine, also known by its synonyms such as γ-Butoxypropylamine and 3-(n-Butoxy)propylamine, is an organic compound with the molecular formula C₇H₁₇NO. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with 3-Butoxypropylamine, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₁₇NO

- Molecular Weight : 129.22 g/mol

- Boiling Point : 169–170 °C

- Density : 0.853 g/mL at 25 °C

- Refractive Index : 1.426

Biological Activity Overview

Research indicates that 3-Butoxypropylamine exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential antimicrobial applications for 3-Butoxypropylamine.

- Immune Modulation : There is evidence that certain amines can influence immune responses, which may extend to 3-Butoxypropylamine based on its structural analogs.

Antimicrobial Activity

A study investigating the antimicrobial properties of various alkylamines found that derivatives similar to 3-Butoxypropylamine demonstrated significant antibacterial effects against Gram-positive bacteria. The study utilized a broth microdilution method to assess minimum inhibitory concentrations (MICs).

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Butoxypropylamine | 32 | Staphylococcus aureus |

| n-Hexylamine | 16 | Escherichia coli |

| n-Octylamine | 8 | Pseudomonas aeruginosa |

Immune Modulatory Effects

Research focusing on immune modulation through synthetic analogs of butoxypropylamines has shown promising results. In vitro assays using murine splenocyte proliferation indicated that modifications in the alkyl chain length could enhance immune suppression.

| Analogue | EC50 (µM) | Immune Response Type |

|---|---|---|

| 3-Butoxypropylamine | 1.5 | Suppression |

| N,N-Dimethylbutylamine | 0.99 | Enhanced Response |

| n-Hexylbutyloxypropylamine | 0.65 | Moderate Suppression |

The proposed mechanisms through which 3-Butoxypropylamine exerts its biological effects include:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting microbial integrity.

- Immune Cell Modulation : The compound may influence cytokine production and immune cell signaling pathways, leading to altered immune responses.

Safety and Toxicology

While exploring the biological activities of 3-Butoxypropylamine, it is crucial to consider its safety profile. Preliminary studies indicate that at higher concentrations, it may exhibit cytotoxic effects on certain cell types.

Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

属性

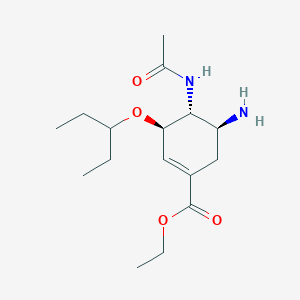

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPKBBMSAYNT-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044291 | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 6.86e-01 g/L | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oseltamivir phosphate is a pro-drug of the active metabolite (oseltamivir carboxylate) which is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are glycoproteins found on the virion surface. Viral neuraminidase enzyme activity is important for viral entry into uninfected cells, for the release of recently formed virus particles from infected cells, and for the further spread of the infectious virus in the body. Oseltamivir activity reduces viral shedding and infectivity. Oseltamivir is effective agaisnt viral neuraminidases of influenza A (including pandemic H1N1) and influenza B., Oseltamivir is an ethyl ester prodrug requiring ester hydrolysis for conversion to the active form, oseltamivir carboxylate. The proposed mechanism of action of oseltamivir is inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OSELTAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

196618-13-0, 204255-11-8 | |

| Record name | Oseltamivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oseltamivir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oseltamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oseltamivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSELTAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OSELTAMIVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oseltamivir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does oseltamivir interact with its target and what are the downstream effects?

A1: Oseltamivir phosphate itself is a prodrug, meaning it is inactive until metabolized in the body. [, , ] It is converted by hepatic esterases into its active metabolite, oseltamivir carboxylate. [] Oseltamivir carboxylate functions by selectively inhibiting neuraminidase, an enzyme crucial for the replication and release of influenza A and B viruses. [, , , ] By blocking neuraminidase, oseltamivir prevents the release of newly formed viral particles from infected cells, thereby inhibiting the spread of the virus within the host. []

Q2: What is the molecular formula, weight, and available spectroscopic data for oseltamivir?

A2: Unfortunately, the provided research papers do not delve into the specific spectroscopic characterization of oseltamivir. While the molecular formula (C16H28N2O4) and weight (312.4 g/mol) are widely available in drug databases, the papers focus primarily on clinical and biological aspects rather than detailed spectroscopic analysis.

Q3: The provided research does not seem to cover aspects like material compatibility, catalytic properties, or computational studies of oseltamivir. Why is that?

A3: You are right to point that out. The research focuses primarily on oseltamivir's application as an antiviral drug. Therefore, aspects like material compatibility and stability, which are more relevant to material science, are not discussed. Similarly, oseltamivir does not function as a catalyst, hence the lack of studies on catalytic properties. While computational chemistry could offer insights into oseltamivir's interactions, the available research emphasizes experimental studies on its biological activity and pharmacokinetics.

Q4: How do structural modifications of oseltamivir impact its activity, potency, and selectivity?

A4: Although the provided research doesn't focus on synthesizing oseltamivir analogs, it highlights a crucial structure-activity relationship. The conversion of oseltamivir phosphate to its active form, oseltamivir carboxylate, is essential for its antiviral activity. [, , ] Studies demonstrate that mutations affecting the carboxylesterase 1 enzyme, responsible for this conversion, can significantly impair oseltamivir's efficacy. [] This underscores the importance of the carboxylate moiety for the drug's interaction with neuraminidase and its subsequent antiviral effect.

Q5: Can you elaborate on the pharmacokinetics of oseltamivir, including its absorption, distribution, metabolism, and excretion (ADME)?

A7: Oseltamivir is administered orally as a prodrug and is rapidly absorbed. [] It undergoes rapid conversion to its active metabolite, oseltamivir carboxylate, primarily by hepatic esterases. [, ] Oseltamivir carboxylate demonstrates high bioavailability and is widely distributed in the body, reaching therapeutic concentrations in various sites, including the lungs. [, ] It is primarily eliminated renally, with dose adjustments recommended for patients with renal impairment. [, ]

Q6: What is the impact of co-administration of other drugs, such as probenecid, on oseltamivir's pharmacokinetics?

A9: Research shows that co-administration with probenecid, a drug that inhibits renal tubular secretion, can increase plasma concentrations of oseltamivir carboxylate. [] While this interaction may allow for reduced oseltamivir doses, it could also increase the risk of drug interactions and potentially impact tolerability. []

Q7: What in vitro and in vivo models have been used to evaluate the efficacy of oseltamivir against influenza viruses?

A10: Several studies utilized both in vitro and in vivo models to evaluate oseltamivir's efficacy. In vitro studies often employed Madin-Darby canine kidney cells infected with various influenza A strains, including H1N1, H3N2, and H5N1 subtypes. [, , ] These studies measured parameters like viral titer reduction, inhibition of viral neuraminidase activity, and the emergence of drug resistance mutations. [, , ] In vivo studies predominantly used mouse models infected with different influenza A strains to assess oseltamivir's therapeutic and prophylactic efficacy. [, , ] These studies typically monitored survival rates, body weight changes, lung viral titers, and the extent of lung damage as indicators of treatment effectiveness. [, , ]

Q8: Have there been any clinical trials evaluating the effectiveness of oseltamivir in treating influenza in humans?

A11: Yes, numerous clinical trials have assessed oseltamivir's effectiveness in treating influenza in humans. Many studies focused on its use in various populations, including adults, children, and specific high-risk groups like hospitalized patients. [, , , , , , , , , ] These trials assessed outcomes like time to alleviation of symptoms, reduction in viral shedding, incidence of influenza-related complications (e.g., pneumonia, otitis media), hospitalization rates, and mortality. [, , , , , , , , , ] The research emphasizes that early initiation of oseltamivir treatment is crucial for maximizing its therapeutic benefits. []

Q9: What are the known mechanisms of resistance to oseltamivir, and is there any evidence of cross-resistance with other antiviral drugs?

A12: A significant concern is the emergence of oseltamivir resistance, primarily attributed to mutations in the viral neuraminidase gene. [, , , , ] The most prevalent mutation is H275Y, initially observed in seasonal H1N1 viruses and later identified in pandemic H1N1 2009 strains. [, , , ] This mutation alters the binding site of neuraminidase, reducing oseltamivir's ability to inhibit the enzyme effectively. [] Research indicates that oseltamivir-resistant strains can emerge both in vitro and in vivo, highlighting the potential for resistance development during treatment. [, ] Studies investigating other antiviral drugs, like amantadine and ribavirin, demonstrate that combinations of these drugs with oseltamivir can exhibit synergistic effects against certain influenza strains. [, ] This suggests that combination therapy might be a viable strategy for combating the emergence of drug resistance. [, ]

Q10: Due to the focus on scientific aspects, the provided research excludes detailed information on toxicology, drug delivery strategies, and biomarkers related to oseltamivir. Why is this information absent?

A10: The research primarily aims to provide insights into the scientific basis of oseltamivir's action, focusing on its mechanism, efficacy, and resistance development. While understanding its toxicology, drug delivery, and biomarkers is crucial for clinical practice, these topics are beyond the scope of these specific research papers.

Q11: What analytical techniques are commonly employed to characterize and quantify oseltamivir?

A14: Several analytical methods were employed throughout the research. High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, was widely used to quantify oseltamivir and its metabolite in biological samples. [] Genotyping assays, particularly real-time polymerase chain reaction (PCR) techniques, were utilized to identify specific mutations in the influenza virus genome associated with oseltamivir resistance. [, , ] These techniques enabled researchers to track the emergence and spread of drug-resistant strains. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。